molecular formula C8H13N5O7P2 B1665518 Adefovir monophosphate CAS No. 129556-87-2

Adefovir monophosphate

Cat. No.: B1665518
CAS No.: 129556-87-2
M. Wt: 353.17 g/mol
InChI Key: VQIHLCFUFNQXPS-UHFFFAOYSA-N
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Description

Adefovir monophosphate is an antiviral compound primarily used for the treatment of chronic hepatitis B virus (HBV) infection. It is a nucleotide analog that inhibits viral replication by targeting the viral DNA polymerase. This compound is the active form of adefovir dipivoxil, which is a prodrug designed to enhance oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adefovir monophosphate involves multiple steps, starting from adenine. The key steps include the alkylation of adenine with a suitable alkylating agent, followed by phosphorylation to introduce the monophosphate group. One improved synthesis method involves the use of an iodide reagent, which affords higher yields and allows for reactions to be conducted under milder conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents and reagents that are suitable for large-scale operations, such as magnesium tert-butoxide and dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions: Adefovir monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of adefovir, which can have different antiviral properties and pharmacokinetic profiles .

Scientific Research Applications

Adefovir monophosphate has a wide range of scientific research applications, including:

Mechanism of Action

Adefovir monophosphate exerts its antiviral effects by inhibiting the viral DNA polymerase. Once inside the cell, it is phosphorylated to its active form, adefovir diphosphate. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

    Tenofovir: Another nucleotide analog used for the treatment of HBV and HIV infections.

    Entecavir: A nucleoside analog with high potency against HBV. It has a different mechanism of action compared to adefovir.

    Lamivudine: A nucleoside analog used for HBV and HIV treatment.

Uniqueness of Adefovir Monophosphate: this compound is unique due to its specific mechanism of action targeting the viral DNA polymerase and its ability to inhibit viral replication effectively. Despite being replaced by tenofovir in many clinical settings due to safety concerns, adefovir remains an important compound in antiviral research and therapy .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O7P2/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHLCFUFNQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344051
Record name Adefovir monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129556-87-2
Record name Adefovir monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129556872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adefovir monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADEFOVIR MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TMW03MNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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